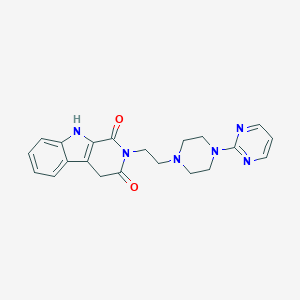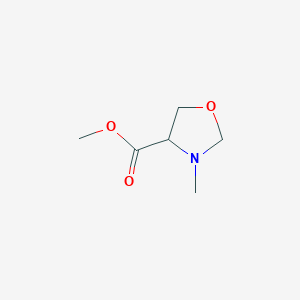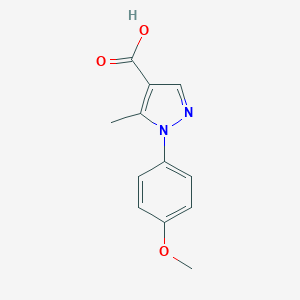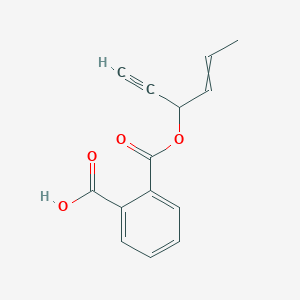
Methyl 4-(3-hydroxy-2-methylpropyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3-hydroxy-2-methylpropyl)benzoate, also known as HMPB methyl ester, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester is not fully understood, but it is believed to be related to its chemical structure. The hydroxyl and methyl groups on the compound's benzene ring are thought to be responsible for its antioxidant and UV-absorbing properties. The ester group is believed to be responsible for its antimicrobial properties.
Biochemische Und Physiologische Effekte
Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester has been found to have various biochemical and physiological effects. In vitro studies have shown that it has antioxidant, anti-inflammatory, and analgesic properties. It has also been found to inhibit the growth of cancer cells and reduce the production of amyloid-beta, a protein associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester in lab experiments is its high yield in the synthesis process, making it a cost-effective compound to work with. It also has a relatively low toxicity, making it safe to handle. However, one limitation is that it is not widely available commercially, so researchers may need to synthesize it themselves.
Zukünftige Richtungen
There are several future directions for Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester research. One area of interest is its potential use in treating Alzheimer's disease and cancer. Further studies are needed to fully understand its mechanism of action and to determine its effectiveness in vivo. Additionally, more research is needed to explore its potential use in cosmetics and food additives.
Synthesemethoden
The synthesis method of Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester involves the reaction of 4-hydroxybenzoic acid with 3-hydroxy-2-methylpropyl alcohol in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. The yield of the synthesis method is high, making it a cost-effective way to produce Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester has been studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and food additives. In pharmaceuticals, Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester has shown promising results as an anti-inflammatory and analgesic agent. It has also been studied for its potential use in treating Alzheimer's disease and cancer.
In cosmetics, Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester has been found to have antioxidant properties, making it a potential ingredient in anti-aging products. It has also been studied for its use in sunscreen formulations due to its UV-absorbing properties.
In the food industry, Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester has been studied as a potential food preservative due to its antimicrobial properties. It has also been explored for its use in flavor and fragrance applications.
Eigenschaften
CAS-Nummer |
170955-21-2 |
|---|---|
Produktname |
Methyl 4-(3-hydroxy-2-methylpropyl)benzoate |
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
methyl 4-(3-hydroxy-2-methylpropyl)benzoate |
InChI |
InChI=1S/C12H16O3/c1-9(8-13)7-10-3-5-11(6-4-10)12(14)15-2/h3-6,9,13H,7-8H2,1-2H3 |
InChI-Schlüssel |
BANBEJVSLPOVCM-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)C(=O)OC)CO |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)C(=O)OC)CO |
Synonyme |
Benzoic acid, 4-(3-hydroxy-2-methylpropyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



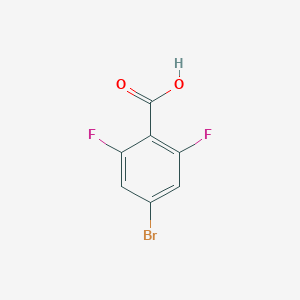
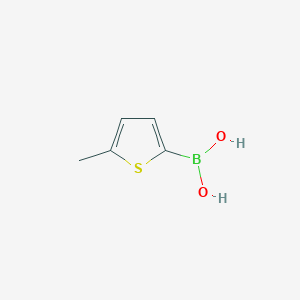



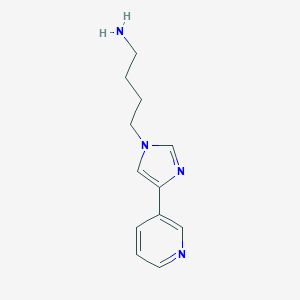
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)
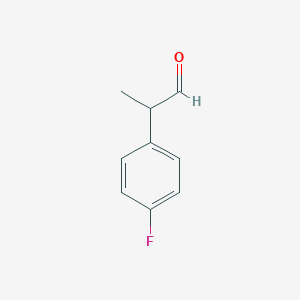
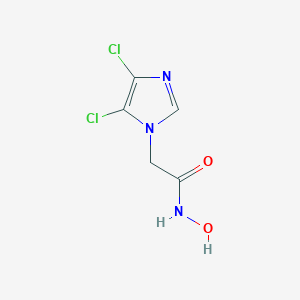
![2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid](/img/structure/B68076.png)
